molecular formula C3H6N2O B1208636 4,5-Dihydro-1,3-oxazol-2-amine CAS No. 24665-93-8

4,5-Dihydro-1,3-oxazol-2-amine

Cat. No. B1208636
CAS RN: 24665-93-8
M. Wt: 86.09 g/mol
InChI Key: YAXGBZDYGZBRBQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-oxazol-2-amine is a chemical compound with a variety of potential applications in the field of chemistry . It is a part of a larger family of compounds known as oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom within a five-membered ring .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydro-1,3-oxazol-2-amine is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom . The exact molecular weight and other specific details may vary depending on the specific compound and its substitutions .

Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

Microbiology and Infectious Diseases

Summary

4,5-Dihydro-1,3-oxazol-2-amine derivatives have demonstrated significant antimicrobial properties. Researchers have synthesized various oxazole derivatives and screened them for their effectiveness against bacteria, fungi, and other pathogens. These compounds hold promise as potential antimicrobial agents.

Experimental Procedures

Results

  • Some derivatives exhibit potent antibacterial activity, while others show moderate antifungal effects .

Enantioselective Catalysis

Specific Scientific Field

Organic Chemistry and Asymmetric Synthesis

Summary

Chiral oxazoline ligands derived from 4,5-dihydro-1,3-oxazol-2-amine have been applied in copper-catalyzed enantioselective reactions. These ligands enhance the enantiocontrol of nitroaldol reactions, leading to products with high enantiopurity and yield .

Experimental Procedures

Results

Medicinal Chemistry

Specific Scientific Field

Drug Discovery and Development

Summary

Oxazole-based molecules, including derivatives of 4,5-dihydro-1,3-oxazol-2-amine, serve as central scaffolds in medicinal chemistry. They exhibit diverse interactions with receptors and enzymes, making them valuable for drug discovery. Researchers explore their potential as therapeutic agents .

Experimental Considerations

Outcomes

1,3,4-Oxadiazole Synthesis

Specific Scientific Field

Organic Synthesis

Summary

4,5-Dihydro-1,3-oxazol-2-amine serves as an intermediate in the synthesis of 1,3,4-oxadiazole compounds. These derivatives exhibit diverse biological activities and are valuable in drug development .

Experimental Steps

Outcomes

Other Applications

Specific Scientific Field

Varied Fields

Summary

4,5-Dihydro-1,3-oxazol-2-amine derivatives find applications beyond those mentioned above. Researchers continue to explore their potential in fields such as materials science, catalysis, and bioorganic chemistry.

Experimental Approaches

Notable Results

properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXGBZDYGZBRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285885
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-1,3-oxazol-2-amine

CAS RN

24665-93-8
Record name NSC43138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-oxazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
J Maier, FP Mayer, SD Brandt… - ACS chemical …, 2018 - ACS Publications
Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) and 4-methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) are psychostimulants that have long been listed in …
Number of citations: 21 pubs.acs.org
S Kudrimoti, J Machin, AS Arojojoye… - Drug Testing and …, 2023 - Wiley Online Library
Based on structural similarities and equine administration experiments, Barbarin, 5‐phenyl‐2‐oxazolidinethione from Brassicaceae plants, is a possible source of equine urinary …
G Maylin, C Fenger, J Machin, S Kudrimoti… - Irish veterinary …, 2019 - Springer
Background Aminorex, (RS)-5- Phenyl-4,5-dihydro-1,3-oxazol-2-amine, is an amphetamine-like anorectic and in the United States a Drug Enforcement Administration [DEA] Schedule 1 …
Number of citations: 4 link.springer.com
I Yüce, GE Morlock - Journal of Chromatography A, 2018 - Elsevier
On-surface reactions were introduced as a new strategy for rapid structure elucidation. This strategy is illustrated by the miniaturized synthesis-guided identification of two new …
Number of citations: 7 www.sciencedirect.com
M Tonelli, E Cichero - Expert Opinion on Therapeutic Patents, 2020 - Taylor & Francis
Introduction: The greater interest in TAAR1-mediated potential for the treatment of different pathologies, especially those related to CNS disorders, has given a considerable boost to the …
Number of citations: 16 www.tandfonline.com
SD Brandt - 2015 - researchonline.ljmu.ac.uk
The substance 4-methyl-5-(4-methylphenyl)-4, 5-dihydrooxazol-2-amine (4, 4′-dimethylaminorex, 4, 4′-DMAR) is a synthetic, substituted oxazoline derivative. 4, 4′-DMAR is also a …
Number of citations: 3 researchonline.ljmu.ac.uk
ENM Ho, DKK Leung, GNW Leung, TSM Wan… - Analytica chimica …, 2009 - Elsevier
Administration studies of levamisole in horses were carried out using two different levamisole preparations, namely, levamisole hydrochloride oral bolus and levamisole phosphate …
Number of citations: 41 www.sciencedirect.com
CMP Ferreira, MFCG da Silva, RA Michelin… - Dalton …, 2003 - pubs.rsc.org
In the di(organocyanamide) complexes trans-[PtCl2(NCNR2)2] (R = Me 1a, Et 1b), prepared by reaction of PtCl2 with the appropriate NCNR2, the cyanamide ligands, activated by …
Number of citations: 4 pubs.rsc.org
T Tsuji, K Suzuki, T Nakamura, T Nishi - Tetrahedron, 2014 - Elsevier
We herein report the synthesis of a chiral phosphonium salt, {[(4S)-4-methyl-2-oxo-1,3-oxazolidin-4-yl]methyl}(triphenyl)phosphonium iodide 13 to provide a new Wittig reagent for the …
Number of citations: 6 www.sciencedirect.com
A Murali, F Medda, M Winkler, F Giordanetto… - Bioorganic & Medicinal …, 2015 - Elsevier
An efficient synthetic access to two amino-oxazoline compound libraries was developed employing the branching cascades approach. A common precursor, that is, chromonylidene β-…
Number of citations: 9 www.sciencedirect.com

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